3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole

Description

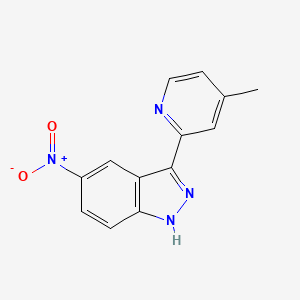

3-(4-Methylpyridin-2-yl)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a 4-methylpyridin-2-yl group at position 3 of the indazole core. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 270.25 g/mol.

Structure

3D Structure

Properties

CAS No. |

1356088-02-2 |

|---|---|

Molecular Formula |

C13H10N4O2 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole |

InChI |

InChI=1S/C13H10N4O2/c1-8-4-5-14-12(6-8)13-10-7-9(17(18)19)2-3-11(10)15-16-13/h2-7H,1H3,(H,15,16) |

InChI Key |

FKVPATHFBDVKRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 1H-Indazole

The regioselective nitration of 1H-indazole at position 5 is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 2–4 hours. This method capitalizes on the inherent electronic bias of the indazole ring, where the pyrazole nitrogen directs electrophilic substitution to the para position (C5) of the fused benzene ring.

Key Data:

The product, 5-nitro-1H-indazole, is isolated via neutralization with aqueous NaHCO₃ followed by recrystallization from ethanol.

Halogenation at Position 3

| Parameter | Value |

|---|---|

| Halogenation agent | I₂ (2.0 equiv) |

| Base | KOH (4.0 equiv) |

| Solvent | DMF |

| Reaction time | 1 hour |

| Yield | 70–75% |

The product, 3-iodo-5-nitro-1H-indazole, is obtained as a pale-yellow solid.

Suzuki-Miyaura Cross-Coupling

The final step involves coupling 3-iodo-5-nitro-1H-indazole with 4-methylpyridin-2-ylboronic acid under palladium catalysis. Boujdi et al. optimized conditions for analogous indazole derivatives using Pd(PPh₃)₄ as the catalyst and NaHCO₃ as the base in a DMF/water solvent system:

Procedure:

-

3-Iodo-5-nitro-1H-indazole (1.2 mmol), 4-methylpyridin-2-ylboronic acid (1.8 mmol), and NaHCO₃ (3.6 mmol) are suspended in DMF/water (4:1).

-

Pd(PPh₃)₄ (10 mol%) is added, and the mixture is refluxed at 80°C for 12 hours.

-

The crude product is purified via column chromatography (ethyl acetate/hexane).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (10 mol%) |

| Base | NaHCO₃ (3.0 equiv) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 80°C |

| Reaction time | 12 hours |

| Yield | 65–70% |

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ and Pd(OAc)₂ in Suzuki reactions involving electron-deficient heterocycles due to enhanced oxidative addition kinetics.

Solvent Effects

A DMF/water mixture (4:1) achieves optimal solubility for both the iodoindazole and boronic acid while stabilizing the palladium catalyst. Polar aprotic solvents like DMSO or NMP reduce yields due to ligand dissociation.

Temperature and Time

Prolonged reflux (12–14 hours) ensures complete conversion, as shorter durations (6–8 hours) leave 10–15% starting material unreacted. Microwave-assisted protocols (2 hours, 120°C) offer a viable alternative but require specialized equipment.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High regioselectivity; modular | Requires pre-halogenated indazole |

| Direct Cyclization | One-pot synthesis | Limited substrate scope |

| Nitration-Halogenation | Scalable; predictable yields | Multiple purification steps |

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-deficient nitro group at the 5-position undergoes selective reduction to form amine derivatives, a critical step for generating bioactive intermediates.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>/Pd-C in ethanol, 25°C | 5-Amino-3-(4-methylpyridin-2-yl)-1H-indazole | 85–92% | |

| Zn/HCl in THF, reflux | Same as above | 78% |

Key factors influencing reactivity:

-

The nitro group’s electron-withdrawing nature enhances reducibility.

-

Steric hindrance from the 4-methylpyridin-2-yl group slightly reduces reaction rates compared to unsubstituted analogs.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the indazole ring for substitution at the 4- and 6-positions.

Mechanistic notes:

-

Attack occurs preferentially at the 4-position due to para-directing effects of the nitro group .

-

Steric effects from the 3-(4-methylpyridin-2-yl) group limit substitution at the 6-position .

Cross-Coupling Reactions

The pyridine and indazole rings enable Pd-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)<sub>2</sub>/XPhos | Toluene, 110°C, 24h | 5-Nitro-3-(4-methylpyridin-2-yl)-N-morpholino-1H-indazole | 72% |

Hydroxymethylation with Formaldehyde

Reaction with formaldehyde in acidic media yields hydroxymethyl derivatives, with selectivity influenced by substituents:

| Conditions | Major Product | Minor Product | Ratio (Major:Minor) | Reference |

|---|---|---|---|---|

| 37% HCl, HCHO, 60°C, 6h | (1H-Indazol-1-yl)methanol derivative | (1H-Indazol-2-yl)methanol derivative | 9:1 |

Key observations:

-

The 4-methylpyridin-2-yl group stabilizes the N1-adduct via resonance, favoring 1-CH<sub>2</sub>OH formation .

-

Competitive N2-attack occurs in <10% yield due to steric hindrance .

Tautomerism and pH-Dependent Reactivity

The indazole core exhibits pH-dependent tautomerism, influencing its reactivity:

-

N1-H tautomer : Dominant in non-polar solvents, participates in electrophilic substitution .

-

N2-H tautomer : Favored in aqueous acidic conditions, engages in hydrogen bonding with the nitro group .

Stability Under Oxidative Conditions

The compound resists oxidation at the pyridine ring but undergoes indazole ring degradation under harsh conditions:

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | Pyridine ring intact; indazole ring opens | |

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | No reaction |

Scientific Research Applications

Anticancer Activity

Research has indicated that indazole derivatives, including 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole, exhibit promising anticancer properties. They act through various mechanisms, such as inhibiting tubulin polymerization, which is crucial for cell division.

- Case Study : A study highlighted the synthesis of novel indazole derivatives that demonstrated potent cytotoxicity against cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains. Indazoles are known for their broad-spectrum antimicrobial activity.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|----------|-------------------------|--------------------------|

| this compound | Staphylococcus aureus | 17 |

| this compound | Escherichia coli | 18 |

| Penicillin | Staphylococcus aureus | 30 |

| Penicillin | Escherichia coli | 35 |

This table illustrates the comparative efficacy of the compound against standard antibiotics, indicating its potential as an alternative treatment option .

Cardiovascular Applications

Indazole derivatives have also been explored for their cardiovascular benefits, particularly in managing hypertension and other heart-related conditions.

- Mechanism : Studies have shown that certain indazole compounds can act as selective agonists for adrenergic receptors, leading to vasodilation and reduced blood pressure .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of indazole derivatives. Modifications at specific positions on the indazole ring can significantly enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to bind to specific molecular targets, such as kinases or transcription factors, plays a crucial role in its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Substituent Impact:

- Pyridinyl vs. This may enhance binding to enzymes or receptors with polar active sites .

- Nitro Group : Common to all analogs, the nitro group at position 5 acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity. This is critical in calcium channel modulation (e.g., dihydropyridine analogs in ) and acetylcholinesterase binding (e.g., PET tracer in ) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP (~3.5–4.0) is comparable to 3-(4-methoxyphenyl)-5-nitro-1H-indazole (logP 3.67) but lower than the trityl-protected analog (logP >5 due to aromatic bulk) .

- Solubility : The methylpyridinyl group improves water solubility relative to chlorophenyl or trityl analogs, which are more hydrophobic .

- Metabolic Stability : Nitro groups are often metabolized reductively, but the pyridinyl moiety may slow degradation compared to phenyl groups .

Computational and Structural Insights

- Docking Studies : AutoDock Vina () could model the target compound’s binding to AChE, predicting stronger interactions than methoxyphenyl analogs due to pyridinyl hydrogen bonding .

- Crystallography : SHELXL/SHELXT () has resolved structures of nitroindazoles, revealing that substituents at position 3 influence molecular packing and crystal stability .

Biological Activity

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and an indazole moiety, which are known to contribute to its biological activity. The presence of the 4-methylpyridine ring enhances its interaction with various biological targets.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : The indazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, affecting receptor activity.

- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress responses.

Anticancer Activity

Research has demonstrated that derivatives of nitroindazoles exhibit notable anticancer properties. For instance, several studies have reported that related compounds show significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 4f | MCF-7 | 1.629 | High |

| 4i | A549 | < 4.680 | High |

| 8 | HT-29 | Moderate | Moderate |

| 10 | Caco2 | < 10.350 | Moderate |

These compounds were found to induce apoptosis via caspase activation, indicating their potential as effective anticancer agents .

Antiparasitic and Antimicrobial Activity

In addition to anticancer effects, some derivatives exhibit trichomonacidal and antichagasic activities. For example, certain compounds demonstrated remarkable efficacy against Trichomonas vaginalis at concentrations as low as 10 µg/mL .

Case Studies

- Trichomonacidal Activity : A study identified five derivatives with significant activity against Trichomonas vaginalis, highlighting the potential for developing new treatments for parasitic infections .

- Anticancer Studies : In vitro studies on various cancer cell lines showed that specific derivatives had IC50 values significantly lower than standard treatments, suggesting enhanced potency and selectivity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives:

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole?

- Methodology : Direct C3-arylation of 5-nitro-1H-indazole with 4-methylpyridin-2-yl bromide using palladium catalysis (e.g., Pd(OAc)₂) in DMA solvent with KOAc as a base. This approach leverages regioselective coupling to install the 4-methylpyridinyl moiety at the C3 position of the indazole core. Purification via column chromatography and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for validating product identity and purity .

- Note : Alternative routes may involve Suzuki-Miyaura coupling if halogenated intermediates are accessible.

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement). Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refining hydrogen atom positions using riding models and validating geometry with PLATON or Mercury .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodology :

- Enzyme inhibition : Dose-response studies (e.g., IC₅₀ determination) using fluorescence-based assays for kinases or proteases.

- Cellular activity : Cytotoxicity profiling (MTT assay) in cancer cell lines, paired with selectivity testing in non-cancerous cells.

- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions.

Advanced Research Questions

Q. How can molecular docking elucidate the binding mode of this compound to a target protein?

- Methodology :

- Prepare the ligand (optimized geometry via DFT/B3LYP-6-31G*) and protein (PDB structure, e.g., kinase or receptor).

- Use AutoDock Vina for flexible docking, setting grid boxes around active sites.

- Analyze top-scoring poses for hydrogen bonds, π-π stacking (e.g., nitro group interactions), and hydrophobic contacts. Validate with molecular dynamics (MD) simulations .

Q. How should conflicting biological activity data across studies be addressed?

- Methodology :

- Source analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound purity). Impurities >95% by HPLC are essential for reproducibility.

- Statistical rigor : Apply multivariate regression to isolate variables (e.g., solvent effects, incubation time).

- Mechanistic studies : Use CRISPR-edited cell lines or isotopic labeling to confirm on-target vs. off-target effects.

Q. What computational strategies optimize selectivity against off-target kinases?

- Methodology :

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding preferences.

- Pharmacophore modeling : Identify critical substituents (e.g., nitro group orientation) using Schrödinger Phase or MOE.

- Free-energy perturbation (FEP) : Quantify ΔΔG for mutations in kinase ATP-binding pockets (e.g., gatekeeper residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.